2-Fluoro-4-(2-methylpropyl)aniline
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Overview
Description
2-Fluoro-4-(2-methylpropyl)aniline is an organic compound with the molecular formula C10H14FN. It is a derivative of aniline, where the hydrogen atom in the para position is replaced by a 2-methylpropyl group and the ortho position is substituted with a fluorine atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(2-methylpropyl)aniline typically involves a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of fluorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-fluoro-4-(2-methylpropanoyl)benzene.
Reduction: The acyl group is then reduced to an alkyl group using a reducing agent like zinc amalgam and hydrochloric acid (Clemmensen reduction) to yield 2-fluoro-4-(2-methylpropyl)benzene.
Amination: Finally, the nitro group is introduced via nitration, followed by reduction to the amine using a reducing agent such as iron and hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
2-Fluoro-4-(2-methylpropyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
2-Fluoroaniline: A simpler analog with only a fluorine substituent.
4-(2-Methylpropyl)aniline: Lacks the fluorine substituent.
2-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of a 2-methylpropyl group.
Uniqueness: 2-Fluoro-4-(2-methylpropyl)aniline is unique due to the presence of both the fluorine and 2-methylpropyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and specificity in various applications.
Properties
IUPAC Name |
2-fluoro-4-(2-methylpropyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7H,5,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNVWBWUHFPWRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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